1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine;oxalic acid is a complex organic compound that combines the structural features of piperazine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine typically involves the reaction of 2-(2-Butan-2-ylphenoxy)ethyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, the purification steps are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted piperazines and phenoxy derivatives.
Scientific Research Applications
1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Butylphenoxy)ethyl]piperazine
- 1-[2-(2-Isopropylphenoxy)ethyl]piperazine
- 1-[2-(2-Methylphenoxy)ethyl]piperazine
Uniqueness
1-[2-(2-Butan-2-ylphenoxy)ethyl]piperazine is unique due to the presence of the butan-2-yl group, which can influence its hydrophobicity and steric properties. This can affect its binding affinity and specificity towards certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
1-[2-(2-butan-2-ylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.C2H2O4/c1-3-14(2)15-6-4-5-7-16(15)19-13-12-18-10-8-17-9-11-18;3-1(4)2(5)6/h4-7,14,17H,3,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHOLNWKDZAFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCN2CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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